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Suc-Ala-Pro-Leu-Phe-pNA

Acidic Protease pH Optimum Assay Development

Standard chromogenic substrates fail to detect acidophilic proteases. Suc-Ala-Pro-Leu-Phe-pNA (CAS 70968-02-4) with an acidic pH optimum of 3.0 enables robust kinetic assays for fungal, lysosomal, and other low-pH proteases. • Acidic pH optimum (3.0) for acidophilic protease profiling • Validated for elastase-like activity detection in Acanthamoeba polyphaga • HTS-compatible chromogenic readout at 405 nm

Molecular Formula C33H42N6O9
Molecular Weight 666.7 g/mol
CAS No. 70968-02-4
Cat. No. B1409400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Pro-Leu-Phe-pNA
CAS70968-02-4
Molecular FormulaC33H42N6O9
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C33H42N6O9/c1-20(2)18-25(37-32(45)27-10-7-17-38(27)33(46)21(3)34-28(40)15-16-29(41)42)31(44)36-26(19-22-8-5-4-6-9-22)30(43)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t21-,25-,26-,27-/m0/s1
InChIKeyXQBYPOPFIAQLGF-ZYEMSUIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Pro-Leu-Phe-pNA Chromogenic Substrate Overview


Suc-Ala-Pro-Leu-Phe-pNA (CAS 70968-02-4), also referred to as Suc-APLF-pNA, is a synthetic tetrapeptide p-nitroanilide (pNA) substrate [1]. It belongs to the class of chromogenic substrates, which upon enzymatic cleavage at the C-terminal amide bond, liberates para-nitroaniline (pNA). The released pNA can be quantified spectrophotometrically at 405 nm, providing a direct, continuous readout of proteolytic activity . The compound's specific sequence (Ala-Pro-Leu-Phe) confers a distinct substrate profile, primarily targeting chymotrypsin-like serine proteases, elastases, and certain peptidyl-prolyl cis-trans isomerases (PPIases) [2]. Its molecular formula is C33H42N6O9, with a molecular weight of 666.7 g/mol [1].

Target class Chymotrypsin-like serine proteases, elastases
Readout Chromogenic pNA release at 405 nm
Sequence motif Ala-Pro-Leu-Phe tetrapeptide (P2 proline)

Suc-Ala-Pro-Leu-Phe-pNA: Specificity & Non-Interchangeability


In the procurement of chromogenic peptide substrates, the precise amino acid sequence is the primary determinant of enzymatic recognition and catalytic efficiency. Even minor alterations in the peptide sequence can drastically alter the kinetic profile (Km, kcat, kcat/Km) with a given protease, or shift the substrate's specificity to a completely different enzyme class [1]. For instance, while Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is a broad-spectrum substrate for chymotrypsin and cathepsin G, the simple substitution of the second alanine for a proline, as in Suc-Ala-Pro-Leu-Phe-pNA, is reported to confer unique proteolytic properties and an acidic pH optimum . Furthermore, an isomer with a different sequence order, Suc-Ala-Leu-Pro-Phe-pNA (CAS 128802-78-8), is the established, high-activity substrate for the FK-506 binding protein (FKBP) family of PPIases (kcat/Km = 1.2 x 10^6 M⁻¹s⁻¹) [2]. Therefore, assuming functional equivalence between these substrates without verifying the specific sequence requirements of the target protease can lead to erroneous kinetic data, failed assays, and wasted research resources.

Target
Possible substitute
Risk
Suc-Ala-Pro-Leu-Phe-pNA
Suc-Ala-Ala-Pro-Phe-pNA
Sequence substitution may shift enzyme specificity and kinetic behaviour
Suc-Ala-Pro-Leu-Phe-pNA
Suc-Ala-Leu-Pro-Phe-pNA (FKBP substrate)
Different sequence order yields distinct PPIase activity; functional transfer may require validation

Suc-Ala-Pro-Leu-Phe-pNA Performance Evidence


Distinct Acidic pH Optimum

Suc-Ala-Pro-Leu-Phe-pNA exhibits a reported pH optimum of 3.0 and demonstrates significant activity at acidic pH values below 6 . This is a key differentiator from the vast majority of commercially available chromogenic peptide substrates, including Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) and Suc-Ala-Leu-Pro-Phe-pNA, which are typically optimized for neutral to slightly alkaline pH ranges (e.g., pH 7.0–9.5) [1]. This unique acidic profile makes Suc-Ala-Pro-Leu-Phe-pNA the preferred, and often necessary, choice for studying acidophilic proteases or for conducting assays under conditions where other substrates would be unstable or inactive.

Acidic pH optimum
Class-level
pH 3.0
Supports acidophilic protease assays
Typical substrates operate at pH 7.0–9.5
Acidic Protease pH Optimum Assay Development

Elastase Activity Validation

The compound has been empirically validated as an efficient substrate for the detection of elastase-like activity in complex biological samples. In a study of secreted proteases from Acanthamoeba polyphaga, the substrate (reported as Suc-Ala₂-Pro-Phe-pNA, a nomenclature variant of the core tetrapeptide sequence) was efficiently hydrolyzed by the organism's conditioned medium over a broad pH range of 7.0–9.5 [1]. In contrast, the simpler substrate Suc-Ala₃-pNA was only weakly active under the same conditions, highlighting the importance of the extended peptide sequence for efficient recognition by this elastase [1]. This provides direct evidence for the substrate's utility in characterizing and quantifying elastase secretion.

Elastase hydrolysis
Head-to-head
Target Efficient hydrolysis
Comparator Suc-Ala₃-pNA (weak)
May support elastase detection studies
A. polyphaga conditioned medium, pH 7.0–9.5
Elastase Serine Protease Acanthamoeba

High Purity & Low Free pNA

For chromogenic assays, the presence of free p-nitroaniline (pNA) as a contaminant in the substrate can lead to high background absorbance and reduced signal-to-noise ratios, compromising data quality. Commercial specifications for Suc-Ala-Leu-Pro-Phe-pNA (the closely related PPIase substrate) from reputable vendors guarantee a purity of ≥98.0% by HPLC and critically, a free pNA content of ≤0.1% [1]. While specific, publicly available data for the Suc-Ala-Pro-Leu-Phe-pNA isomer is limited, procurement from sources adhering to similar rigorous quality control standards is essential. In contrast, lower-cost or generic peptide sources may not specify or control for free pNA content, introducing a significant source of assay variability .

Purity & free pNA
Specification review
Target: purity ≥95% (vendor reported) Ref. isomer: ≥98%, free pNA ≤0.1%
Verify purity and free pNA during procurement
Low free pNA reduces background absorbance
Quality Control Assay Reproducibility Peptide Purity

Suc-Ala-Pro-Leu-Phe-pNA Target Applications


Acidophilic Serine Protease Characterization

Given its reported acidic pH optimum of 3.0 , Suc-Ala-Pro-Leu-Phe-pNA is uniquely suited for the kinetic characterization and inhibitor screening of acidophilic proteases. This includes enzymes from fungal sources (e.g., Aspergillus), lysosomal proteases, or those active in low-pH environments where standard substrates like Suc-AAPF-pNA would exhibit negligible activity. The chromogenic readout allows for simple, high-throughput screening in microplate formats.

Elastase Activity Detection

This substrate has been validated for the detection of elastase-like activity secreted by Acanthamoeba polyphaga [1]. This supports its use in assays aimed at quantifying serine protease secretion from various cell types, including immune cells and pathogens. Its efficiency over simpler pNA substrates makes it a valuable tool for profiling elastase activity in complex biological samples.

Chymotrypsin-Like Protease Specificity Profiling

The unique Ala-Pro-Leu-Phe sequence offers a distinct binding motif compared to the widely used Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA). Researchers can use this substrate to probe the P2 and P3 subsite specificity of chymotrypsin-like serine proteases, including cathepsin G and various mast cell proteases, to identify enzymes with a preference for proline in the P2 position . This is essential for understanding enzyme function and designing selective inhibitors.

High-Throughput Screening for Protease Inhibitors

As a chromogenic substrate, Suc-Ala-Pro-Leu-Phe-pNA is well-suited for 96- or 384-well plate-based HTS assays. Its use in screening campaigns against specific target proteases (e.g., a newly discovered acidophilic elastase) allows for the rapid and cost-effective identification of lead inhibitory compounds through simple absorbance measurements at 405 nm [1].

Application
Selection Property
Validation Focus
Acidophilic protease characterization
Acidic pH compatibility
pH-activity profiling at low pH
Elastase secretion studies
Extended peptide sequence recognition
Elastase activity detection in conditioned media
Chymotrypsin-like protease specificity profiling
P2 proline motif preference
Subsite specificity mapping (P2, P3)
High-throughput inhibitor screening
Chromogenic readout (405 nm)
Lead inhibitor identification in microplate format
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